molecular formula C12H20O2Si B8635314 2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol CAS No. 139645-80-0

2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol

Cat. No. B8635314
Key on ui cas rn: 139645-80-0
M. Wt: 224.37 g/mol
InChI Key: IUBHEDXJIKRDEP-UHFFFAOYSA-N
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Patent
US05155250

Procedure details

Mix 2,6-dimethylhydroquinone (1.4 g, 10 mmol), potassium carbonate (1.4 g, 10 mmol), chloromethyltrimethylsilane (1.9 g, 10 mmol) and dimethylformamide (50 mL). Stir at room temperature under inert atmosphere until the reaction is complete. Dilute the mixture with ice-water and extract with ethyl ether. Wash the ethereal layer with water, then brine and filter through fluorosil-Na2SO4. Evaporate to give the title compound and purify by silica gel chromatography.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20]>CN(C)C=O>[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1=C(O)C(=CC(=C1)O)C
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature under inert atmosphere until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl ether
WASH
Type
WASH
Details
Wash the ethereal layer with water
FILTRATION
Type
FILTRATION
Details
brine and filter through fluorosil-Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)OC[Si](C)(C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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